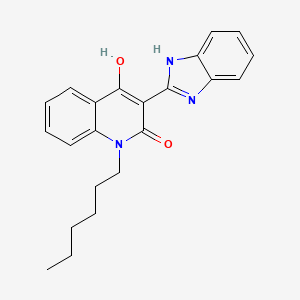![molecular formula C19H30N2OS B6068405 N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)
N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound found in the human body. SAMe is synthesized from the amino acid methionine and plays a crucial role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been widely studied for its potential therapeutic effects on various health conditions, including depression, osteoarthritis, and liver disease.
Mechanism of Action
SAMe exerts its therapeutic effects through various mechanisms of action. SAMe is involved in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine, which play a role in regulating mood. SAMe is also involved in the synthesis of DNA and proteins, which are essential for cellular function. Additionally, SAMe has been shown to have antioxidant and anti-inflammatory properties, which may help protect against cellular damage and reduce inflammation.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, which may help regulate mood. SAMe has also been shown to reduce levels of homocysteine, an amino acid that is associated with an increased risk of cardiovascular disease. Additionally, SAMe has been shown to have antioxidant and anti-inflammatory properties, which may help protect against cellular damage and reduce inflammation.
Advantages and Limitations for Lab Experiments
SAMe has several advantages and limitations for lab experiments. One advantage is that SAMe is a naturally occurring compound found in the human body, which makes it easier to study and potentially safer for human use. Additionally, SAMe has been extensively studied and has a well-established safety profile. However, one limitation is that SAMe can be difficult to synthesize and may be expensive to produce in large quantities. Additionally, SAMe may have variable effects depending on the dose and the specific health condition being studied.
Future Directions
There are several future directions for research on SAMe. One area of research is to further investigate the potential therapeutic effects of SAMe on various health conditions, including depression, osteoarthritis, and liver disease. Additionally, research could focus on identifying the optimal dose and duration of SAMe treatment for different health conditions. Another area of research is to investigate the potential mechanisms of action of SAMe, including its effects on neurotransmitters, DNA synthesis, and inflammation. Finally, research could focus on developing new methods for synthesizing SAMe that are more efficient and cost-effective.
Synthesis Methods
SAMe can be synthesized through a multi-step process involving the conversion of methionine to S-adenosylhomocysteine (SAH) and subsequently to SAMe. The final step of SAMe synthesis involves the transfer of a methyl group from SAMe to an acceptor molecule, which results in the conversion of SAMe to SAH.
Scientific Research Applications
SAMe has been extensively studied for its potential therapeutic effects on various health conditions. Several studies have suggested that SAMe may be effective in treating depression, with some studies showing that SAMe may be as effective as antidepressant medications. SAMe has also been studied for its potential benefits in treating osteoarthritis, with some studies showing that SAMe may help reduce pain and improve joint function. Additionally, SAMe has been studied for its potential benefits in treating liver disease, with some studies suggesting that SAMe may help improve liver function and reduce inflammation.
properties
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-3-methylsulfanyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-20-12-6-9-18(15-20)16-21(19(22)11-14-23-2)13-10-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFEVVCMGVUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)


![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)

![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)
![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)